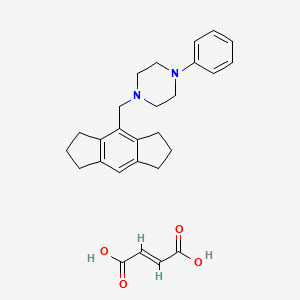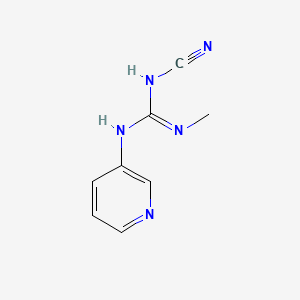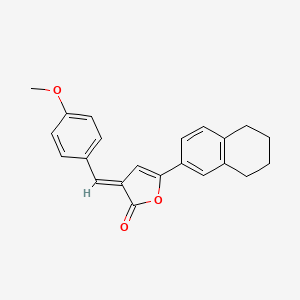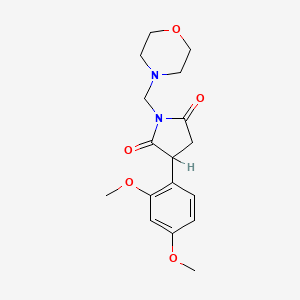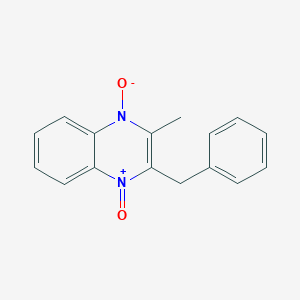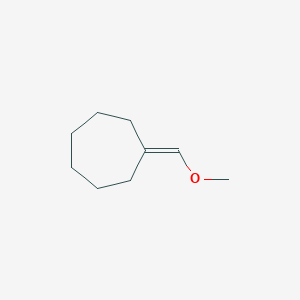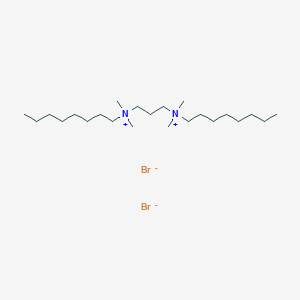
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes two octyl chains and two quaternary ammonium groups, making it highly effective in reducing surface tension and acting as an antimicrobial agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide typically involves the quaternization of N,N,N’,N’-tetramethyl-1,3-propanediamine with octyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process. The final product is often obtained in high purity through multiple purification steps, including distillation and crystallization.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. It can also participate in ion-exchange reactions and complexation with various anions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Ion-Exchange Reactions: These reactions involve the exchange of bromide ions with other anions like chloride, sulfate, or nitrate. The conditions usually involve aqueous solutions and mild temperatures.
Major Products
The major products of these reactions include substituted quaternary ammonium compounds and various ionic complexes. These products are often used in applications such as water treatment, antimicrobial formulations, and as phase transfer catalysts.
科学的研究の応用
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Acts as an antimicrobial agent, disrupting microbial cell membranes and inhibiting growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Employed in water treatment processes to remove contaminants and as a surfactant in various formulations.
作用機序
The compound exerts its effects primarily through its surfactant properties. The quaternary ammonium groups interact with microbial cell membranes, leading to disruption and cell lysis. In phase transfer catalysis, the compound facilitates the transfer of ionic reactants between aqueous and organic phases, enhancing reaction rates and yields.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: A precursor in the synthesis of N1,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide.
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties but different alkyl chain length.
Benzalkonium Chloride: A widely used antimicrobial agent with a similar mechanism of action but different chemical structure.
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide is unique due to its specific combination of octyl chains and quaternary ammonium groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant and antimicrobial activities.
特性
CAS番号 |
71753-43-0 |
|---|---|
分子式 |
C23H52Br2N2 |
分子量 |
516.5 g/mol |
IUPAC名 |
3-[dimethyl(octyl)azaniumyl]propyl-dimethyl-octylazanium;dibromide |
InChI |
InChI=1S/C23H52N2.2BrH/c1-7-9-11-13-15-17-20-24(3,4)22-19-23-25(5,6)21-18-16-14-12-10-8-2;;/h7-23H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
NLIITPNWOLYYBE-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCC[N+](C)(C)CCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


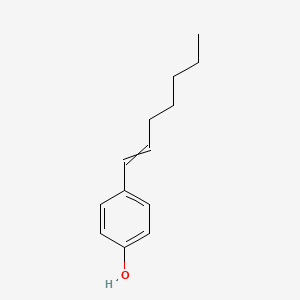
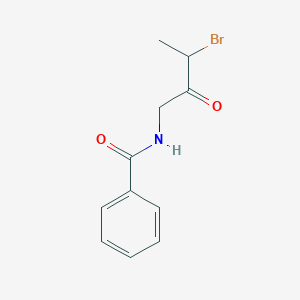
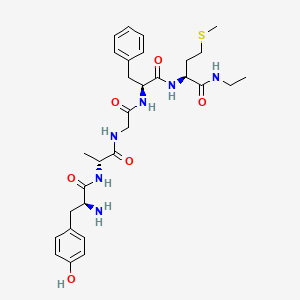
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
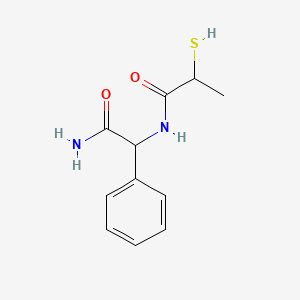
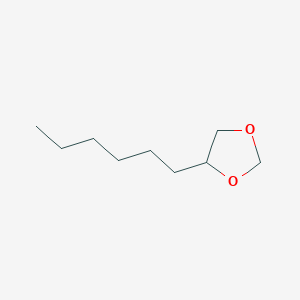
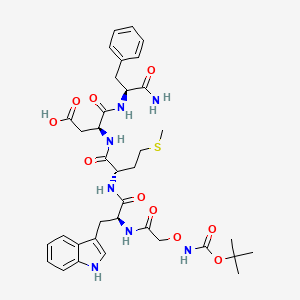
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)
